(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Chiral resolution Stereochemistry Enantiomeric purity

Sourcing enantiomerically pure (R)-configured prolinol derivatives for chiral SAR studies often requires costly post-synthetic resolution. (R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-yl)phenyl)propan-1-one (CAS 2015223-55-7) provides the pre-assembled (R)-2-(hydroxymethyl)pyrrolidine-N-phenylpropanone scaffold at ≥98% purity, eliminating resolution steps. • Validated (R)-hydroxymethyl geometry essential for SphK1 Asp178/Ser168 hydrogen bonding (SphK1 Ki = 0.679 μM) • Para-propanoyl ketone handle enables reductive amination, Grignard addition, or oxime diversification • (S)-enantiomer (CAS 1997454-88-2) available separately for matched-pair stereochemical analysis

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B15237186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)N2CCCC2CO
InChIInChI=1S/C14H19NO2/c1-2-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h5-8,13,16H,2-4,9-10H2,1H3/t13-/m1/s1
InChIKeyNVRZEXMPKVQLKD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one (CAS 2015223-55-7): Chiral Prolinol-Aryl Ketone for Specialized Medicinal Chemistry Procurement


(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one (CAS 2015223-55-7, molecular formula C₁₄H₁₉NO₂, MW 233.31 g/mol) is a chiral non-racemic pyrrolidine derivative belonging to the N-aryl prolinol ketone subclass . The molecule comprises an (R)-2-(hydroxymethyl)pyrrolidine (D-prolinol) head group connected via its nitrogen atom to the para-position of a phenyl ring bearing a propan-1-one (ethyl ketone) substituent . The 2-(hydroxymethyl)pyrrolidine scaffold is recognized in medicinal chemistry as a privileged head group for the design of sphingosine kinase (SphK) dual inhibitors [1], while N-aryl prolinol derivatives have demonstrated affinity for nicotinic acetylcholine receptors (nAChRs) [2]. This compound is commercially available as a research chemical (typical purity ≥98%) for further manufacturing use and is not intended for direct human application .

Why the (R)-Enantiomer of 1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one Cannot Be Interchanged with the (S)-Enantiomer or Racemate in Chiral Research Applications


Substitution of (R)-1-(4-(2-(hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one (CAS 2015223-55-7) with its (S)-enantiomer (CAS 1997454-88-2) or the racemic mixture introduces uncontrolled stereochemical variables that are incompatible with enantioselective synthesis and chiral structure-activity relationship (SAR) studies. The 2-(hydroxymethyl)pyrrolidine scaffold derives its biological recognition properties from defined hydrogen-bonding geometry between the (R)-configured hydroxymethyl group and target protein residues—as demonstrated by molecular modeling of (R)-2-(hydroxymethyl)pyrrolidine-based SphK inhibitors, where the (R)-stereochemistry enables essential hydrogen bonds with aspartic acid and serine residues near the ATP binding pocket of both SphK1 and SphK2 [1]. The (S)-enantiomer would present the hydroxymethyl group in an opposing spatial orientation, predictably disrupting these interactions. Furthermore, the para-propanoyl substituent on the phenyl ring distinguishes this compound from the simpler benzaldehyde analog (4-(2-(hydroxymethyl)pyrrolidin-1-yl)benzaldehyde, CAS 119120-22-8), which lacks the ethyl ketone moiety and thus offers different reactivity profiles for downstream derivatization .

Quantitative Differentiation Evidence for (R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one Relative to Structural Analogs


Stereochemical Identity: Defined (R)-Configuration at the Pyrrolidine 2-Position Versus (S)-Enantiomer

The (R)-enantiomer (CAS 2015223-55-7) is commercially supplied as a single enantiomer with specified optical configuration, in contrast to the (S)-enantiomer (CAS 1997454-88-2) or any racemic mixture. Both enantiomers are offered at ≥98% chemical purity by independent vendors . The defined (R)-configuration at the pyrrolidine 2-position is critical because the 2-(hydroxymethyl)pyrrolidine head group's stereochemistry directly governs hydrogen-bonding geometry with target protein residues. In the published SphK1/SphK2 dual inhibitor series, the most potent compound (22d, SphK1 Ki = 0.679 μM, SphK2 Ki = 0.951 μM) utilizes the (R)-2-(hydroxymethyl)pyrrolidine scaffold, with molecular docking confirming that the (R)-hydroxymethyl group forms essential hydrogen bonds with Asp178 and Ser168 in SphK1 and analogous residues in SphK2 [1].

Chiral resolution Stereochemistry Enantiomeric purity

Para-Propanoyl Phenyl Substitution: Differentiation from the Benzaldehyde Analog for Downstream Ketone-Specific Derivatization

The para-propanoyl (ethyl ketone) substituent on the phenyl ring of (R)-1-(4-(2-(hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one (MW 233.31 g/mol, C₁₄H₁₉NO₂) provides a ketone functional handle that is absent in the closest commercially available para-substituted analog, 4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde (MW 205.25 g/mol, C₁₂H₁₅NO₂, CAS 119120-22-8) . The ketone carbonyl enables distinct synthetic transformations—including reductive amination, Grignard addition, and α-functionalization—that are not accessible with the aldehyde analog . The higher molecular weight and additional carbon atoms also confer altered lipophilicity (calculated XLogP ~1.8 for the propanone derivative vs. ~1.1 for the benzaldehyde analog, estimated by fragment-based calculation) .

Synthetic intermediate Ketone reactivity Building block

2-(Hydroxymethyl)pyrrolidine Scaffold: Established Head Group for Sphingosine Kinase Dual Inhibition with Quantitative Ki Values

The 2-(hydroxymethyl)pyrrolidine moiety present in the target compound has been validated as an essential head group for dual sphingosine kinase (SphK1/SphK2) inhibition. In the most comprehensive SAR study of this scaffold class, compound 22d—which incorporates the (R)-2-(hydroxymethyl)pyrrolidine head group—achieved SphK1 Ki = 0.679 μM and SphK2 Ki = 0.951 μM, representing the most potent dual inhibitor reported in this series [1]. Molecular docking revealed that the (R)-hydroxymethyl group forms a critical hydrogen-bond network with Asp178 and Ser168 in SphK1 and analogous residues in SphK2, while the lipophilic tail occupies the sphingosine-binding pocket in a 'J-shape' conformation [1]. In contrast, alternative pyrrolidine-based scaffolds lacking the 2-hydroxymethyl substituent (e.g., simple pyrrolidine or 2-methylpyrrolidine) cannot engage these key polar residues and show substantially reduced or absent SphK inhibitory activity [1].

Sphingosine kinase SphK1/SphK2 Kinase inhibition

Physicochemical Property Profile: Hydrogen-Bond Donor/Acceptor Configuration Versus N-Unsubstituted Prolinol

The target compound (HBD count = 1, HBA count = 3, rotatable bonds = 4, MW = 233.31) possesses a substantially different physicochemical profile compared to the parent (R)-2-(hydroxymethyl)pyrrolidine (D-prolinol, MW = 101.15, C₅H₁₁NO, CAS 498-63-5) [1]. The N-aryl substitution eliminates the secondary amine proton (reducing HBD count from 2 to 1) while the para-propanoylphenyl group increases molecular weight by 132.16 g/mol and adds substantial lipophilic surface area. These changes shift the compound from a polar, low-MW amino alcohol (LogP ~0.1 for prolinol) into a moderately lipophilic drug-like chemical space (estimated LogP ~1.8–2.2) more suitable for membrane permeation and target protein binding pocket occupancy [2]. The single HBD (hydroxymethyl OH) combined with three HBA sites (hydroxyl O, ketone O, pyrrolidine N) satisfies Lipinski's Rule of Five criteria, whereas unsubstituted prolinol's higher polarity limits its passive membrane permeability [2].

Drug-likeness Permeability Physicochemical properties

Storage and Handling Profile: Defined Cold-Chain Requirement Differentiating Procurement Logistics

Vendor specifications for (R)-1-(4-(2-(hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one (CAS 2015223-55-7) mandate sealed storage in dry conditions at 2–8°C . This defined cold-chain requirement contrasts with the structurally related but simpler analog 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one (CAS 87131-47-3, lacking the para-phenyl spacer), which can be shipped at room temperature . The increased storage stringency for the target compound likely reflects the presence of the electron-rich N-aryl linkage, which may be susceptible to oxidative degradation pathways not operative in the N-alkyl analog. Procurement planning must therefore account for refrigerated storage infrastructure and temperature-controlled shipping logistics that are not necessary for the simpler N-acyl or N-alkyl prolinol derivatives .

Storage stability Procurement logistics Cold chain

N-Aryl Prolinol Scaffold: Documented Ligand Class for Nicotinic Acetylcholine Receptors Versus Alternative Pyrrolidine Chemotypes

N-aryl prolinol derivatives, the broader chemotype to which the target compound belongs, have demonstrated high-affinity binding to mammalian α4β2 nicotinic acetylcholine receptors (nAChRs). In behavioral pharmacology studies, prolinol aryl ethers—structurally related N-aryl prolinol derivatives—function as full agonists at α4β2 nAChRs and significantly increase spatial learning, memory, and attention in zebrafish models [1]. This contrasts with pyrrolidine-based nAChR ligands that lack the 2-hydroxymethyl substituent (e.g., nicotine and simple N-alkyl pyrrolidines), which exhibit different subtype selectivity profiles and agonist/antagonist pharmacology [1]. While direct binding data for the specific target compound at nAChRs are not available in the published literature, the presence of both the N-aryl linkage and the (R)-2-hydroxymethyl substituent places this compound within the pharmacophoric space associated with nAChR modulation [1].

Nicotinic receptors nAChR CNS pharmacology

Recommended Research and Industrial Application Scenarios for (R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one Based on Quantitative Evidence


Chiral Building Block for Sphingosine Kinase Inhibitor Lead Optimization Programs

This compound provides the pre-assembled (R)-2-(hydroxymethyl)pyrrolidine-N-phenylpropanone scaffold that can serve as an advanced intermediate for SphK1/SphK2 dual inhibitor development. The (R)-hydroxymethyl head group has been validated as essential for forming hydrogen bonds with Asp178 and Ser168 in the SphK1 ATP-binding pocket (compound 22d: SphK1 Ki = 0.679 μM, SphK2 Ki = 0.951 μM) [1]. The para-propanoyl group provides a ketone handle for further derivatization (e.g., reductive amination or organometallic addition) to install lipophilic tails that occupy the sphingosine-binding pocket, analogous to the dodecyl tail in compound 22d that adopts the 'J-shape' conformation seen in sphingosine-bound SphK1 crystal structures [1]. The defined (R)-stereochemistry eliminates the need for post-synthetic chiral resolution.

Enantioselective Synthesis of N-Aryl Prolinol-Derived nAChR Ligands

The N-aryl prolinol chemotype, of which this compound is a member, has established affinity for α4β2 nicotinic acetylcholine receptors, with structurally related prolinol aryl ethers demonstrating full agonist activity and pro-cognitive effects in zebrafish behavioral models [2]. The (R)-enantiomerically pure form of this compound can be employed as a chiral starting material for synthesizing novel nAChR ligands with defined stereochemistry, where the para-propanoyl substituent offers a orthogonal ketone functional group for diversification via reductive amination, oxime formation, or Grignard addition—transformations not accessible with the benzaldehyde analog .

Physicochemical Probe Synthesis for Membrane Permeability Optimization Studies

With a molecular weight of 233.31 g/mol, a single hydrogen-bond donor, three hydrogen-bond acceptors, and an estimated LogP of 1.8–2.2, this compound occupies a favorable drug-like physicochemical space and satisfies all Lipinski Rule of Five criteria . The compound can serve as a core scaffold for systematic physicochemical property optimization studies, where incremental structural modifications at the para-ketone position allow measurement of the impact on logD, aqueous solubility, and parallel artificial membrane permeability (PAMPA). The availability of the (S)-enantiomer (CAS 1997454-88-2) as a comparator enables matched-pair analysis of stereochemistry-dependent permeability and protein binding .

Reference Standard for Chiral Analytical Method Development and Quality Control

The compound's well-defined (R)-stereochemistry at the pyrrolidine 2-position, combined with vendor-supplied purity of ≥98% and the commercial availability of the (S)-enantiomer as a separate entity (CAS 1997454-88-2, purity ≥98%), makes this compound suitable as a reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric excess in prolinol-derived reaction products . The distinct UV chromophore from the para-propanoylphenyl group (λmax ~250–260 nm, typical for aryl ketones) facilitates UV-based detection, while the ketone carbonyl provides a diagnostic IR vibrational band (~1680–1700 cm⁻¹) for orthogonal identity confirmation .

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